molecular formula C19H18N2O2S B6452390 2-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)benzonitrile CAS No. 2640893-22-5

2-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)benzonitrile

Cat. No.: B6452390
CAS No.: 2640893-22-5
M. Wt: 338.4 g/mol
InChI Key: IUUGAEUPXICPHW-UHFFFAOYSA-N
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Description

2-({6-Phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)benzonitrile is a structurally complex molecule featuring a spirocyclic azaspiro[3.3]heptane core linked via a sulfonyl group to a benzonitrile moiety. The benzonitrile group may contribute to electronic properties, making the compound relevant in medicinal chemistry or materials science.

Properties

IUPAC Name

2-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)sulfonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c20-12-16-8-4-5-9-18(16)24(22,23)21-13-19(14-21)10-17(11-19)15-6-2-1-3-7-15/h1-9,17H,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUGAEUPXICPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)S(=O)(=O)C3=CC=CC=C3C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)benzonitrile typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the ring-closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles. The phenyl group can be introduced through a subsequent electrophilic aromatic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)benzonitrile can undergo various chemical reactions, including:

  • Oxidation: : The benzonitrile group can be oxidized to form benzoic acid derivatives.

  • Reduction: : The nitrile group can be reduced to form primary amines.

  • Substitution: : The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often with the aid of a base.

Major Products Formed

  • Oxidation: : Benzoic acid derivatives.

  • Reduction: : Primary amines.

  • Substitution: : Sulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.

Biology

In biological research, 2-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)benzonitrile can be employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological processes.

Medicine

The compound's potential medicinal applications include its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.

Industry

In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which 2-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)benzonitrile exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

The CB2-selective bis-sulfone Sch225336 () shares a sulfonyl-rich architecture but differs in its bis-sulfone design and extended aromatic system. Sch225336’s selectivity for cannabinoid receptors highlights the role of sulfonyl groups in modulating receptor binding and solubility. The latter compounds employ bicyclic or piperidine systems but lack the benzonitrile moiety, underscoring the target compound’s unique hybrid structure.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Potential Applications Molecular Weight (g/mol) Notable Properties
2-({6-Phenyl-2-azaspiro…}sulfonyl)benzonitrile Azaspiro[3.3]heptane Sulfonyl, benzonitrile Undetermined (hypothetical) ~340 (estimated) Rigidity, stereochemical control
Sch225336 () Bis-sulfone, aromatic ether Dual sulfonyl, methoxy groups CB2 receptor modulation ~600 (reported) High receptor selectivity
SR144528 () Bicyclo[2.2.1]heptane Chlorophenyl, pyrazole Cannabinoid inverse agonism ~600 (reported) Metabolic stability
OLED Benzonitrile derivatives () Carbazole-phenoxazine Benzonitrile, pyridine TADF-OLED emitters ~500–600 (estimated) High quantum yield, π-conjugation

Research Findings and Discussion

  • Spirocyclic vs. Linear Architectures: The azaspiro[3.3]heptane core in the target compound likely enhances metabolic stability compared to SR144528’s bicyclic system, as spiro scaffolds are known to resist enzymatic cleavage .
  • Sulfonyl Group Impact : Sch225336’s bis-sulfone design improves solubility and receptor affinity, suggesting that the single sulfonyl group in the target compound may balance polarity and membrane permeability .
  • Benzonitrile Functionality : In OLED materials, benzonitrile derivatives optimize charge transport; if applied to the target compound, this group could similarly influence electronic properties, though its biological role (e.g., hydrogen bonding) remains unexplored .

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